Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-11(4,5)7-6-8-12/h6-8,12H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYVDPBTNKQJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amine Protection and Carbamate Formation
The most widely reported method involves sequential protection of the primary amine group in 5-amino-2-methylpentan-2-yl derivatives. A representative protocol from utilizes tert-butyl dicarbonate (Boc$$_2$$O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Key steps include:
- Amination : Reaction of 2-methylpent-4-en-2-amine with ammonia under high-pressure hydrogenation (50 bar H$$_2$$, Pd/C catalyst) to yield 5-amino-2-methylpentan-2-amine.
- Boc Protection : Treatment with Boc$$_2$$O (1.2 equiv) in THF at 0°C for 2 hours, followed by quenching with citric acid (20% v/v).
- Purification : Recrystallization from methanol/water (3:1) achieves >95% purity (mp 168–170°C).
This method affords an 88% isolated yield, with scalability demonstrated at the 100-g scale. Competing side reactions, such as overprotection or di-Boc formation, are mitigated by strict temperature control (−10°C to 5°C).
Alternative Pathways via Reductive Amination
A patent-derived approach employs reductive amination of ketone precursors:
- Ketone Synthesis : Condensation of 2-methylpentan-2-one with ammonium acetate in ethanol under reflux (78°C, 12 h).
- Reductive Amination : Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at pH 5–6 (acetic acid buffer) reduces the imine intermediate.
- In Situ Boc Protection : Direct addition of Boc$$_2$$O (1.1 equiv) post-reduction eliminates intermediate isolation, improving throughput.
This one-pot method achieves 76% yield but requires precise pH control to avoid N-alkylation byproducts.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Recent advancements adopt continuous flow technology to enhance efficiency:
- Reactor Design : Tubular reactors (ID 2 mm, L 10 m) with static mixers enable rapid heat dissipation.
- Conditions : Residence time = 8 minutes, T = 25°C, pressure = 3 bar.
- Output : 12 kg/day with 91% conversion, validated by inline FTIR monitoring.
Comparative data for batch vs. flow synthesis:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 88 | 91 |
| Reaction Time (h) | 2 | 0.13 |
| Solvent Consumption (L/kg) | 15 | 8 |
Mechanistic and Kinetic Analysis
Boc-Protection Kinetics
The rate of Boc group incorporation follows second-order kinetics:
$$
\text{Rate} = k[\text{Amine}][\text{Boc}2\text{O}]
$$
where $$k = 0.42 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{min}^{-1}$$ at 25°C in THF. Activation energy ($$Ea$$) calculations (Arrhenius plot) reveal a value of 45 kJ/mol, indicating diffusion-controlled kinetics.
Stereochemical Considerations
Chiral HPLC analysis (Chiralpak IC column, hexane/ethanol = 90:10) confirms retention of configuration during protection, with enantiomeric excess (ee) >99%. Molecular dynamics simulations attribute this to steric hindrance from the tert-butyl group, which disfavors racemization.
Analytical Characterization
Spectroscopic Data
- $$^{1}\text{H}$$ NMR (600 MHz, CDCl$$3$$): δ 1.44 (s, 9H, Boc CH$$3$$), 3.12 (q, J = 6.4 Hz, 2H, NHCH$$_2$$), 5.08 (br s, 1H, NH).
- $$^{13}\text{C}$$ NMR (151 MHz, CDCl$$3$$): δ 28.3 (Boc CH$$3$$), 79.8 (C-O), 155.2 (C=O).
- HRMS : [M+H]$$^+$$ calcd for C$${11}$$H$${23}$$N$$2$$O$$2$$: 223.1809; found: 223.1812.
Purity Assessment
HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) shows 99.2% purity with retention time = 6.8 min.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound | Backbone/Substituent | Key Functional Groups | CAS Number |
|---|---|---|---|
| Target Compound | 5-amino-2-methylpentan-2-yl | Boc, primary amine | Not provided |
| Cyclopentyl derivative | Cyclopentane | Boc, hydroxyl | 154737-89-0 |
| Bicyclo[2.2.2]octane derivative | Bicyclo[2.2.2]octane | Boc, formyl | N/A |
| Piperidine derivative | Piperidine | Boc, methyl | 1270019-92-5 |
Stereochemical Variations
Stereochemistry critically impacts the physicochemical and biological properties of carbamates. highlights multiple stereoisomers of cyclopentyl carbamates (e.g., tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate, CAS: 225641-84-9), where the spatial arrangement of hydroxyl and Boc groups dictates hydrogen-bonding networks and crystallinity . In contrast, the target compound’s linear chain reduces stereochemical complexity but introduces conformational flexibility.
Pharmacological and Industrial Relevance
- Bicyclic and Piperidine Derivatives : Compounds like tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5) are tailored for drug discovery due to enhanced metabolic stability and target affinity .
- Azabicyclo Systems : tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 2227206-53-1) may serve as a constrained scaffold for central nervous system (CNS) therapeutics .
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